molecular formula C23H20N2O B3973790 1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

Cat. No.: B3973790
M. Wt: 340.4 g/mol
InChI Key: SIITZJVEIXYCCD-FOCLMDBBSA-N
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Description

1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a phenoxyethyl group and a phenylethenyl group attached to a benzodiazole core, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be achieved through various synthetic routes. One common method involves the condensation of 2-phenoxyethylamine with 2-phenylacetaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate can then undergo cyclization with o-phenylenediamine to yield the desired benzodiazole compound. The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency. The purification of the final product may involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the phenylethenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where nucleophiles such as halides or amines can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium iodide in acetone, primary amines in ethanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated hydrocarbons or alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the benzodiazole core may engage in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-1H-benzimidazole: Lacks the phenylethenyl group, which may result in different chemical and biological properties.

    2-(2-Phenoxyethyl)-1H-benzimidazole: Similar structure but with different substitution pattern on the benzodiazole core.

    1-(2-Phenoxyethyl)-2-phenyl-1H-benzimidazole: Contains a phenyl group instead of a phenylethenyl group, affecting its reactivity and interactions.

Uniqueness

1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both phenoxyethyl and phenylethenyl groups, which may confer distinct chemical reactivity and potential biological activity compared to other benzodiazole derivatives.

Properties

IUPAC Name

1-(2-phenoxyethyl)-2-[(E)-2-phenylethenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-3-9-19(10-4-1)15-16-23-24-21-13-7-8-14-22(21)25(23)17-18-26-20-11-5-2-6-12-20/h1-16H,17-18H2/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIITZJVEIXYCCD-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE
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1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE
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1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE
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1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE
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1-(2-PHENOXYETHYL)-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE

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